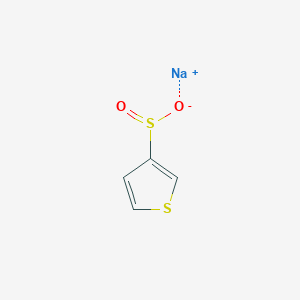

Sodium thiophene-3-sulfinate

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H3NaO2S2 |

|---|---|

Molecular Weight |

170.2 g/mol |

IUPAC Name |

sodium;thiophene-3-sulfinate |

InChI |

InChI=1S/C4H4O2S2.Na/c5-8(6)4-1-2-7-3-4;/h1-3H,(H,5,6);/q;+1/p-1 |

InChI Key |

DGXMEPYKSIISGF-UHFFFAOYSA-M |

Canonical SMILES |

C1=CSC=C1S(=O)[O-].[Na+] |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving Thiophene Sulfinates

Fundamental Reaction Pathways

Thiophene (B33073) sulfinates engage in several fundamental reaction pathways, dictated by the reaction conditions and the nature of the other reactants. Their ability to act as precursors for sulfonyl radicals, participate in substitution reactions, and form electron donor-acceptor complexes underscores their synthetic utility.

Radical Processes and Sulfonyl Radical Generation

Sodium sulfinates are widely recognized as effective precursors for sulfonyl radicals, which are key intermediates in a multitude of synthetic transformations for forming S-C, S-N, S-O, and S-S bonds. researchgate.netresearchgate.net The generation of a sulfonyl radical from a sodium sulfinate can be initiated through several methods, including single-electron transfer (SET) oxidation. For instance, the use of an oxidizing agent like K₂S₂O₈ can promote the one-electron oxidation of the sulfinate salt to produce the corresponding sulfonyl radical. nih.gov Electrochemical methods also provide a green and efficient alternative for generating sulfonyl radicals from sodium sulfinates by utilizing an electric current in place of chemical oxidants. researchgate.netresearchgate.net

Once generated, the thiophene-derived sulfonyl radical can participate in various radical reactions. A proposed mechanism involves the reaction of an acetyl chloride with two equivalents of sodium sulfinate to form a sulfinyl sulfone intermediate. This intermediate can then undergo homolytic fission of the S-S bond to generate both a sulfonyl radical and a sulfinyl radical. nih.gov These radical species can then proceed to react with a variety of unsaturated substrates. nih.gov The formation of these radicals has been confirmed experimentally through techniques such as electron paramagnetic resonance (EPR) spectroscopy with the use of radical spin-trapping agents. nih.gov

Table 1: Methods for Sulfonyl Radical Generation from Sodium Sulfinates

| Method | Initiator/Conditions | Description |

| Chemical Oxidation | K₂S₂O₈, Fe(ClO₄)₃ | A chemical oxidant promotes a single-electron transfer from the sulfinate to form the sulfonyl radical. nih.gov |

| Electrochemistry | Anodic Oxidation | An electric current is used to oxidize the sulfinate at the anode, providing a clean method for radical generation. researchgate.net |

| Photoredox Catalysis | Visible Light / Photocatalyst | A photocatalyst absorbs visible light to initiate a single-electron transfer process, generating the sulfonyl radical under mild conditions. acs.org |

| In Situ Formation | Acetyl Chloride | Reaction with sodium sulfinate forms a sulfinyl sulfone, which undergoes homolysis to produce sulfonyl and sulfinyl radicals. nih.gov |

Electrophilic Aromatic Substitution Mechanisms

The thiophene ring is an electron-rich aromatic system and is generally more reactive towards electrophilic aromatic substitution than benzene. stackexchange.comwikipedia.org This heightened reactivity is due to the lower resonance stabilization energy of the thiophene ring compared to benzene, which leads to a lower energy intermediate during the substitution process. stackexchange.com The substitution typically occurs preferentially at the C-2 position. stackexchange.comchempedia.info

The mechanism for electrophilic aromatic substitution on a thiophene ring involves the initial attack of an electrophile on the π-system of the ring to form a resonance-stabilized carbocation intermediate, often referred to as a σ-complex or arenium ion. researchgate.net This step is typically the rate-determining step of the reaction as it temporarily disrupts the aromaticity of the ring. stackexchange.com In the subsequent step, a proton is lost from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the substituted thiophene product. researchgate.net

For a substituted thiophene, such as one bearing a sulfinate group at the 3-position, the regioselectivity of a subsequent electrophilic attack would be directed by the electronic properties of the existing substituent. The specific influence of the sulfinate group on the orientation of incoming electrophiles is a key consideration in planning synthetic routes involving these compounds.

Nucleophilic Pathways

Sodium thiophene-3-sulfinate can act as a versatile nucleophile in various chemical transformations. rsc.org The sulfinate anion is a potent nucleophile due to the sulfur atom, which is more nucleophilic than oxygen in many contexts. libretexts.org This allows sulfinates to react with a range of electrophiles.

One of the primary nucleophilic roles of sulfinates is in substitution reactions. They can readily participate in Sₙ2 reactions with alkyl halides and tosylates, where the thiolate conjugate bases prove to be excellent nucleophiles. libretexts.org The sulfinate can attack electrophilic carbon centers, leading to the formation of sulfones. For example, the reaction of sodium sulfinates with α-haloketones is a common method for synthesizing β-ketosulfones via nucleophilic substitution. researchgate.net

Furthermore, sulfinates can act as nucleophilic partners in transition metal-catalyzed cross-coupling reactions, a topic that will be discussed in more detail in a later section. In these reactions, the sulfinate anion coordinates to the metal center before participating in the bond-forming step. nih.gov The nucleophilicity of the sulfinate is crucial for the efficiency of these catalytic cycles. nih.govnih.gov The sulfinate can also exhibit nucleophilic behavior in addition reactions, for instance, in Mannich-type reactions where the in situ generated sulfinic acid attacks an iminium ion. nih.gov

Electron Donor-Acceptor Complex Formation and Single Electron Transfer (SET)

The formation of an electron donor-acceptor (EDA) complex is another mechanistic pathway through which thiophene sulfinates can react. An EDA complex is a ground-state aggregate formed between an electron-rich donor molecule and an electron-poor acceptor molecule. beilstein-journals.org Upon irradiation with visible light, this complex can be excited, leading to a single electron transfer (SET) event that generates a radical ion pair. beilstein-journals.orgnih.gov

In reactions involving sulfinates, the sulfinate can act as the electron donor. For instance, an EDA complex can form between a sulfinate and an electron acceptor like a diazonium salt. rsc.org Visible light can then induce an SET from the sulfinate to the diazonium salt, leading to the formation of a sulfonyl radical and an aryl radical, which can then couple to form the product. This process is advantageous as it often proceeds under mild, catalyst-free conditions. rsc.org

The SET mechanism is also implicated in the generation of sulfonyl radicals from sodium sulfinates in other contexts. For example, copper-catalyzed oxidative coupling reactions of amines with sodium sulfinates are proposed to proceed via a SET pathway to generate sulfonamides. nih.gov Similarly, the formation of sulfonyl radicals can be initiated by a single electron transfer from the sulfinate to a photocatalyst or an electrode in photoredox and electrochemical reactions, respectively. researchgate.netnih.gov

Transition Metal-Catalyzed Reaction Mechanisms

Transition metals, particularly palladium, play a pivotal role in mediating reactions involving thiophene sulfinates. These catalytic systems enable transformations that are otherwise difficult to achieve, such as desulfinative cross-coupling reactions.

Palladium-Catalyzed Desulfinative Cross-Coupling

Palladium-catalyzed desulfinative cross-coupling has become a powerful method for carbon-carbon bond formation, where heteroaryl sulfinates, including those derived from thiophene, serve as effective nucleophilic coupling partners with (hetero)aryl halides. nih.govnih.gov

The generally accepted catalytic cycle for this transformation involves several key steps:

Reduction of Precatalyst : The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst, such as Pd(OAc)₂. This reduction can be mediated by the homocoupling of two sulfinate molecules. nih.govnih.gov

Oxidative Addition : The active Pd(0) species undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate, [Ar-Pd(L)₂-X]. nih.gov

Transmetalation : The sulfinate salt (R-SO₂Na) then undergoes transmetalation with the Pd(II) complex, displacing the halide and forming a palladium sulfinate intermediate, [Ar-Pd(L)₂-SO₂R]. nih.govacs.org

Extrusion of SO₂ : This palladium sulfinate intermediate then extrudes a molecule of sulfur dioxide (SO₂). nih.govacs.org

Reductive Elimination : The final step is the reductive elimination from the resulting palladium-aryl intermediate to form the biaryl product (Ar-R) and regenerate the active Pd(0) catalyst, thus completing the catalytic cycle. nih.gov

Mechanistic studies have revealed nuances in this general pathway depending on the nature of the sulfinate. For heterocyclic sulfinates like pyridine-2-sulfinate, a chelated Pd(II) sulfinate complex is formed after transmetalation. This complex acts as the resting state of the catalyst, and the turnover-limiting step is the extrusion of SO₂ from this chelated intermediate. nih.govacs.orgresearchgate.net In contrast, for carbocyclic sulfinates, the oxidative addition complex is the resting state, and transmetalation is the rate-limiting step. nih.govnih.gov

Table 2: Key Intermediates and Rate-Determining Steps in Pd-Catalyzed Desulfinative Cross-Coupling

| Sulfinate Type | Catalyst Resting State | Turnover-Limiting Step |

| Heterocyclic (e.g., Pyridine-2-sulfinate) | Chelated Pd(II) sulfinate complex | Extrusion of SO₂ nih.govacs.org |

| Carbocyclic | Aryl bromide oxidative addition complex | Transmetalation nih.govnih.gov |

The role of additives is also critical. For example, potassium carbonate not only acts as a base but its cation can accelerate the transmetalation step, and the carbonate anion can remove the extruded SO₂ from the reaction medium. nih.gov These detailed mechanistic insights are crucial for optimizing reaction conditions and expanding the scope of these synthetically valuable transformations. nih.govnih.gov

Nickel-Catalyzed Photoredox Mechanisms

An alternative strategy for forming C-S bonds using sulfinate salts involves nickel/photoredox dual catalysis. semanticscholar.org This approach enables the construction of aryl- and heteroaryl sulfones at room temperature and under base-free conditions, offering a milder alternative to traditional methods. semanticscholar.org

The general mechanism begins with the excitation of a photoredox catalyst (e.g., an iridium complex) by visible light. The excited photocatalyst then engages in a single-electron transfer (SET) process. In the context of C-S bond formation, this dual catalytic system can be applied to couple sulfinate salts with aryl halides. semanticscholar.org A proposed mechanistic manifold involves the nickel catalyst undergoing oxidative addition with an aryl halide. Concurrently, the sulfinate salt is oxidized by the excited photocatalyst to generate a sulfonyl radical. This radical is then trapped by the Ni(II)-aryl complex, and subsequent reductive elimination yields the desired sulfone product and regenerates the active catalysts. This methodology has been successfully applied in the three-component 1,4-sulfonylarylation of 1,3-enynes with sulfinate salts and aryl iodides. nih.gov

| Feature | Description | Reference |

|---|---|---|

| Catalysis Type | Dual catalysis system combining a Nickel catalyst and a photoredox catalyst. | semanticscholar.org |

| Reaction Conditions | Mild conditions, typically room temperature and base-free. | semanticscholar.org |

| Key Intermediates | Sulfonyl radicals generated via single-electron transfer from the sulfinate salt. | nih.gov |

| Products | Aryl- and heteroaryl sulfones. | semanticscholar.org |

Photoinduced Reaction Mechanisms

Photoinduced reactions of thiophene sulfinates offer a powerful and sustainable method for generating reactive intermediates under mild conditions. These reactions typically involve the excitation of a photocatalyst, which then initiates a single-electron transfer (SET) process with the sulfinate salt.

The key reactive species generated from this compound in many photoinduced reactions is the sulfonyl radical (RSO₂•), rather than the sulfinyl radical (RSO•). Upon photoexcitation, a photocatalyst can be reductively quenched by the sulfinate, leading to the formation of a sulfonyl radical. uni-regensburg.de This process is a cornerstone of various synthetic transformations. nih.gov

Radical trapping experiments provide evidence for the formation of these radical intermediates. For instance, in the presence of radical scavengers like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl), the expected reaction is often suppressed, and a TEMPO-adduct of the sulfonyl radical is formed. nih.gov Similarly, the use of 1,1-diphenylethene can lead to the formation of products resulting from the addition of the sulfonyl radical. nih.gov

While the direct observation of a thiophene-3-sulfinyl radical is less commonly reported, the formation of the corresponding sulfonyl radical is well-established and serves as the primary intermediate in subsequent bond-forming reactions. nih.govnih.gov In some contexts, a sulfinyl radical can be formed and participate in the reaction, for example, in the iodine-mediated sulfinylsulfonylation of alkynes. rsc.org

Table 1: Evidence for Radical Intermediates in Reactions of Arenesulfinates

| Experimental Method | Observation | Implication | Reference |

|---|---|---|---|

| Radical Trapping with TEMPO | Formation of TEMPO-sulfonyl adduct and diminished yield of the primary product. | Supports the generation of a sulfonyl radical intermediate. | nih.gov |

| Radical Trapping with 1,1-diphenylethene | Formation of products derived from the addition of the sulfonyl radical to 1,1-diphenylethene. | Confirms the presence of a sulfonyl radical. | nih.gov |

| Reaction quenching | The reaction is suppressed in the presence of radical inhibitors. | Indicates a radical-mediated pathway. | mdpi.com |

The activation of this compound in photocatalytic reactions can proceed through different modes, primarily involving single-electron transfer (SET) with an excited photocatalyst. researchgate.net

One common mechanism involves the reductive quenching of an excited photocatalyst (PC*) by the sulfinate salt. In this pathway, the sulfinate anion donates an electron to the excited photocatalyst, resulting in the formation of a sulfonyl radical and the reduced form of the photocatalyst. uni-regensburg.de This process is favorable due to the relatively low oxidation potential of sulfinate salts.

Another activation mode involves the formation of an electron donor-acceptor (EDA) complex between the electron-rich sulfinate and an electron-deficient partner in the ground state. nih.gov Upon irradiation with visible light, this EDA complex is excited, leading to an intra-complex single-electron transfer. This generates the sulfonyl radical and the radical anion of the acceptor. nih.gov For example, the interaction between sodium benzenesulfinate and a thianthrenium salt forms an EDA complex that, upon photoexcitation, generates a sulfonyl radical and an aryl radical, which then combine to form a sulfone. nih.gov

The choice of photocatalyst is critical and can influence the reaction pathway. A variety of photocatalysts, including those based on ruthenium and iridium, as well as metal-free organic dyes, have been employed to activate sulfinate salts. uni-regensburg.demdpi.com Red light-mediated photocatalysis has also been utilized to achieve specific regioselectivity by carefully controlling the generation of radical species. researchgate.net

Table 2: Photocatalytic Activation Pathways for Arenesulfinates

| Activation Mode | Description | Key Intermediates | Example System | Reference |

|---|---|---|---|---|

| Reductive Quenching | The excited photocatalyst is reduced by the sulfinate salt. | Excited photocatalyst (PC*), sulfonyl radical (RSO₂•), reduced photocatalyst (PC•⁻). | Ru(bpy)₃²⁺ with sodium p-toluenesulfinate. | uni-regensburg.de |

| Electron Donor-Acceptor (EDA) Complex | Formation of a ground-state complex between the sulfinate and an electron acceptor, followed by photoinduced electron transfer. | EDA complex, sulfonyl radical (RSO₂•), radical anion of the acceptor. | Sodium benzenesulfinate with a thianthrenium salt. | nih.gov |

Electrochemical Reaction Mechanisms

Organic electrosynthesis provides a green and efficient alternative for the generation of reactive intermediates from sulfinate salts, avoiding the need for chemical oxidants. rsc.orgresearchgate.net The electrochemical oxidation of this compound is a powerful method for generating thiophene-3-sulfonyl radicals.

The fundamental mechanism involves the direct oxidation of the sulfinate anion at the anode. This single-electron transfer process results in the formation of the corresponding sulfonyl radical. This electrochemically generated radical can then participate in a variety of coupling reactions to form C-S, N-S, and O-S bonds. dntb.gov.ua

Mechanistic studies, including cyclic voltammetry, can help to elucidate the redox potentials and reaction pathways. The use of mediators, such as halide salts (e.g., NaI), can facilitate the reaction by acting as redox catalysts, which can be particularly useful in overcoming high overpotentials associated with direct electrolysis. researchgate.net

The electrochemical approach offers several advantages, including mild reaction conditions, high functional group tolerance, and amenability to scale-up. The generation of sulfonyl radicals from sodium sulfinates via electrolysis has been successfully applied to the synthesis of a diverse range of organosulfur compounds. dntb.gov.ua The reaction conditions can often be tuned to favor specific outcomes, making it a versatile tool in synthetic organic chemistry. researchgate.net

Reactivity and Synthetic Transformations Involving Sodium Thiophene 3 Sulfinate

Carbon-Sulfur (C-S) Bond Forming Reactions

The sulfinate functional group in sodium thiophene-3-sulfinate serves as a potent nucleophile and a precursor to sulfonyl radicals, enabling its participation in a variety of C-S bond-forming reactions. These transformations are key to incorporating the thiophene-3-sulfonyl moiety into various organic scaffolds.

The direct conversion of this compound to thiophene-containing sulfides is not a commonly reported transformation. Sulfinates are at a higher oxidation state than sulfides, and their direct use as a sulfur source for sulfide (B99878) synthesis would necessitate a reduction step. Typically, the synthesis of aryl sulfides involves the reaction of a thiol with an appropriate electrophile. While it is conceivable to reduce this compound to the corresponding thiophene-3-thiol (B1329469) for subsequent reaction, direct nucleophilic displacement reactions with alkyl halides using the sulfinate salt to form sulfides are not the standard application of this reagent. The primary utility of sodium sulfinates, including this compound, lies in the formation of sulfones, which capitalizes on the existing oxidation state of the sulfur atom.

This compound is an excellent precursor for the synthesis of a wide array of thiophene-containing sulfones. rsc.orgnih.gov These reactions typically proceed through nucleophilic substitution or radical addition pathways, where the sulfinate acts as a source of the thiophene-3-sulfonyl group.

Thiophene-containing vinyl sulfones can be synthesized from this compound through its reaction with various vinylating agents. A general and efficient method involves the reaction of alkenes with sodium arenesulfinates in the presence of an oxidizing system, such as potassium iodide and sodium periodate, to generate an aryl sulfonyl iodide intermediate. organic-chemistry.orgresearchgate.net This intermediate then reacts with the alkene, followed by elimination, to yield the vinyl sulfone. organic-chemistry.org This methodology is applicable to a broad range of alkenes and tolerates various functional groups. organic-chemistry.org

Another approach involves the hydrosulfonylation of alkynes. For instance, copper-catalyzed reactions of sodium arenesulfinates with terminal or internal alkynes can produce vinyl sulfones with high regio- and stereoselectivity. organic-chemistry.org

Table 1: Examples of Reaction Conditions for Vinyl Sulfone Synthesis

| Reactants | Catalyst/Reagents | Solvent | Temperature | Product Type |

|---|---|---|---|---|

| Alkene, Sodium Arenesulfinate | KI, NaIO4, AcOH (cat.) | MeCN | Room Temp. | Vinyl Sulfone |

| Alkyne, Sodium Arenesulfinate | CuI-bpy, O2 | Not specified | Not specified | (E)-Alkenyl Sulfone |

This table presents generalized conditions for the synthesis of vinyl sulfones from sodium arenesulfinates, which are applicable to this compound.

The synthesis of thiophene-containing allylic sulfones can be achieved through the reaction of this compound with suitable allylic electrophiles. A notable method is the transition metal-free hydrosulfonylation of allenes. chemrxiv.org This reaction proceeds via a Brønsted acid-mediated addition of the sodium sulfinate to the allene, providing a practical and atom-economical route to allylic sulfones. chemrxiv.org For instance, the reaction of S-(2,5-dichlorothiophene-3-sulfinic acid sodium salt) with an N-allenyl derivative in the presence of trifluoroacetic acid (TFA) in aqueous conditions yields the corresponding allylic sulfone in good yield. chemrxiv.org

Rhodium-catalyzed asymmetric hydrosulfonylation of allenes and alkynes with sodium sulfinates has also been developed to produce chiral allylic sulfones with high enantioselectivity. nih.gov

Table 2: Synthesis of an Allylic Sulfone from a Thiophene-Containing Sulfinate

| Sulfinate Salt | Allene Derivative | Acid | Solvent | Yield |

|---|

Data sourced from a study on the synthesis of allylic sulfones through hydrosulfonylation of allenes. chemrxiv.org

Beta-keto sulfones containing a thiophene (B33073) moiety are valuable synthetic intermediates. rsc.org A common and straightforward method for their synthesis is the nucleophilic substitution reaction of this compound with an α-haloketone. researchgate.net This reaction typically proceeds under mild conditions to afford the desired β-keto sulfone.

An alternative, one-pot synthesis involves the reaction of styrenes with N-bromosuccinimide (NBS) and an aromatic sodium sulfinate. lppcollegerisod.ac.in In this process, the styrene (B11656) is first converted to a phenacyl bromide intermediate, which then reacts with the sodium sulfinate to form the β-keto sulfone. lppcollegerisod.ac.in This method has been shown to be effective with a variety of substituted styrenes and sodium sulfonate salts, providing good to excellent yields. lppcollegerisod.ac.in

Table 3: Substrate Scope for the Synthesis of β-Keto Sulfones from Styrenes and Sodium Sulfonates

| Styrene Derivative | Sodium Sulfonate Salt | Yield |

|---|---|---|

| Styrene | Sodium p-toluenesulfinate | 93% |

| 4-Methylstyrene | Sodium p-toluenesulfinate | 91% |

| 4-Chlorostyrene | Sodium p-toluenesulfinate | 88% |

| Styrene | Sodium benzenesulfinate | 90% |

This table illustrates the yields for the synthesis of various β-keto sulfones and is based on a general method that can be applied to this compound. lppcollegerisod.ac.in

The formation of diaryl or heteroaryl-aryl sulfones through the cross-coupling of this compound with aryl or heteroaryl halides is a powerful synthetic strategy. Palladium-catalyzed coupling reactions are particularly effective for this transformation. nih.govresearchgate.net These reactions typically employ a palladium catalyst, a suitable ligand (such as XantPhos), and a base to facilitate the coupling of the sulfinate with the aryl/heteroaryl halide. nih.gov

Copper-catalyzed cross-coupling reactions also provide a viable route to aryl sulfones. For example, the coupling of arylboronic acids with sulfinic acid salts catalyzed by a copper salt can produce a range of diaryl and alkylaryl sulfones under mild, ambient conditions. organic-chemistry.org More recently, dual catalytic systems involving nickel and an organoboron photocatalyst under visible light have been developed for the efficient cross-coupling of aryl bromides with sodium sulfinates. mdpi.com

Table 4: Catalytic Systems for Aryl/Heteroaryl Sulfone Synthesis

| Catalyst System | Coupling Partners | Key Features |

|---|---|---|

| Palladium/XantPhos | Sodium Sulfinate, Aryl/Heteroaryl Halide | Mild conditions, broad scope. nih.gov |

| Copper(I) Iodide | Sodium Sulfinate, Aryl Iodide/Bromide | Can be performed in ionic liquids. organic-chemistry.org |

This table summarizes various catalytic systems for the synthesis of aryl and heteroaryl sulfones from sodium sulfinates.

Direct C-H Sulfonylation Strategies

Direct C-H sulfonylation represents a highly efficient and atom-economical method for forming carbon-sulfur bonds, avoiding the need for pre-functionalized substrates. While specific examples detailing the use of this compound are not extensively documented, the general reactivity of sodium arylsulfinates in such transformations is well-established. These reactions typically proceed via a radical pathway, where the sulfinate is oxidized to a sulfonyl radical, which then adds to a C-H bond.

Recent advancements have focused on remote C-H functionalization, allowing for site-selective sulfonylation of arenes and heteroarenes. For instance, copper-catalyzed systems have been developed for the remote C-H sulfonylation of anilines using various sodium sulfinates. This strategy offers a powerful tool for synthesizing arylsulfones with high regioselectivity. The compatibility of these catalytic systems with a range of functionalized sodium sulfinates suggests that this compound would be a viable substrate for these transformations.

Table 1: Representative Conditions for C-H Sulfonylation using Sodium Arylsulfinates

| Catalyst/Promoter | Substrate Type | General Conditions | Product Type |

| CuxOy@CS-400 | Aniline Derivatives | Room Temperature | Arylsulfones |

| Electrochemical | Fused Pyrimidin-4-ones | CH3CN/H2O, Room Temp. | C3-Sulfonylated Pyrimidinones |

Cascade and Cyclization Reactions to Form Thiophene-Fused Systems (e.g., Benzothiophenes, Thioflavones)

This compound and its analogs are effective reagents in cascade and cyclization reactions for constructing complex heterocyclic systems. A notable application is the synthesis of sulfonylated benzothiophenes and thioflavones. mdpi.com

A metal- and photocatalyst-free approach utilizes visible light to induce a cascade cyclization of 2-alkynylthioanisoles with sodium sulfinates. mdpi.comresearchgate.net This reaction proceeds under mild conditions, involving the generation of a sulfonyl radical from the sodium sulfinate, which initiates a cyclization cascade to form the benzothiophene (B83047) core. researchgate.net The methodology demonstrates good functional group tolerance, and substrates possessing a heteroaromatic ring, such as thiophene, can undergo the reaction to generate the corresponding products in reasonable yields. mdpi.com For example, the reaction is compatible with sodium thiophene-2-sulfinate, affording the corresponding benzothiophene in good yield. researchgate.netresearchgate.net This indicates that this compound is a highly probable substrate for similar transformations. This method can be extended to aryl ynones as substrates to provide sulfonated thioflavones. mdpi.com

Table 2: Synthesis of Sulfonylated Benzothiophenes via Cascade Cyclization mdpi.comresearchgate.net

| Sodium Sulfinate | Alkyne Substrate | Product Yield |

| Sodium p-toluenesulfinate | 1-(Methylthio)-2-(phenylethynyl)benzene | 85% |

| Sodium 4-chlorobenzenesulfinate | 1-(Methylthio)-2-(phenylethynyl)benzene | 75% |

| Sodium 4-methoxybenzenesulfinate | 1-(Methylthio)-2-(phenylethynyl)benzene | 81% |

| Sodium thiophene-2-sulfinate | 1-(Methylthio)-2-(phenylethynyl)benzene | 66% |

Iodosulfonylation of Unsaturated Systems

Iodosulfonylation is a powerful difunctionalization reaction that installs both an iodine atom and a sulfonyl group across an unsaturated bond, such as an alkyne or alkene. Sodium sulfinates, including this compound, are excellent sulfonyl sources for these reactions.

One efficient and environmentally benign method involves the use of molecular iodine to promote the iodosulfonylation of alkynes with sodium sulfinates in an aqueous medium at room temperature. rsc.org This approach is fast, operationally simple, and provides (E)-β-iodovinyl sulfones with high regio- and stereoselectivity. rsc.org The reaction is believed to proceed through the in situ formation of a sulfonyl iodide intermediate from the sodium sulfinate and iodine. nih.govresearchgate.net This intermediate can then undergo a radical addition to the alkyne, followed by trapping with an iodine atom. researchgate.netacs.org This method is compatible with a wide range of aryl- and alkyl-acetylenes and various sodium arylsulfinates. nih.gov

Table 3: Iodosulfonylation of Phenylacetylene with Various Sodium Sulfinates nih.gov

| Sodium Sulfinate | Promoter/Solvent | Product | Yield |

| Sodium p-toluenesulfinate | I2, DTBP / Dioxane, H2O | (E)-1-Iodo-2-tosylethene | 85% |

| Sodium benzenesulfinate | I2, DTBP / Dioxane, H2O | (E)-1-(Benzenesulfonyl)-2-iodoethene | 81% |

| Sodium 4-fluorobenzenesulfinate | I2, DTBP / Dioxane, H2O | (E)-1-((4-Fluorophenyl)sulfonyl)-2-iodoethene | 77% |

| Sodium methanesulfinate | I2, DTBP / Dioxane, H2O | (E)-1-Iodo-2-(methylsulfonyl)ethene | 65% |

Sulfur-Sulfur (S-S) Bond Forming Reactions

Formation of Thiosulfonates

This compound is a key building block for the synthesis of thiosulfonates (R-SO₂S-R¹) through the formation of a sulfur-sulfur bond. nih.gov Thiosulfonates can be prepared via several methods, often involving the coupling of a sodium sulfinate with a thiol, disulfide, or through a disproportionate coupling of the sulfinate itself. nih.gov

Catalytic systems employing copper or iron salts are commonly used. For instance, an iron(III)-catalyzed cross-coupling of thiols and sodium sulfinates under aerobic conditions provides an efficient route to thiosulfonates. nih.gov Similarly, copper-catalyzed sulfonylation of disulfides with sodium sulfinates in the air also yields thiosulfonates effectively. nih.gov More recently, a BF₃·OEt₂-mediated radical disproportionate coupling reaction of sodium sulfinates has been developed, which allows for the synthesis of both symmetrical and unsymmetrical thiosulfonates under mild conditions. nih.gov

Table 4: Catalytic Methods for Thiosulfonate Synthesis from Sodium Sulfinates nih.gov

| Coupling Partner | Catalyst/Mediator | Conditions | Product Type |

| Thiols | FeCl3 | Aerobic | Unsymmetrical Thiosulfonates |

| Disulfides | CuI | Air, Ambient Temp. | Unsymmetrical Thiosulfonates |

| Sodium Sulfinates | BF3·OEt2 | Mild | Symmetrical & Unsymmetrical Thiosulfonates |

Sulfenylation of Thiols and Disulfides

In reactions closely related to thiosulfonate formation, this compound can act as a sulfenylating agent towards thiols and disulfides. This process results in the formation of a new S-S bond, yielding thiosulfonates.

A copper-catalyzed sulfenylation of disulfides and diselenides with sodium sulfinates proceeds efficiently under air at ambient temperature. nih.gov This reaction tolerates a variety of functional groups and provides the corresponding thiosulfonates in good to high yields. nih.gov Similarly, the coupling of thiols with sodium sulfinates can be catalyzed by systems like CuI–Phen·H₂O or FeCl₃ under aerobic conditions to furnish a wide array of symmetrical and unsymmetrical thiosulfonates. nih.gov These methods are applicable to both aromatic and aliphatic thiols and sulfinates, highlighting the versatility of this compound in these transformations. nih.gov

Nitrogen-Sulfur (N-S) Bond Forming Reactions

The formation of a nitrogen-sulfur bond is a fundamental transformation for the synthesis of sulfonamides, a critical functional group in medicinal chemistry. researchgate.net this compound is an excellent precursor for creating the thiophene-3-sulfonamide (B184289) scaffold. nih.govresearchgate.net

A variety of methods exist for the direct coupling of sodium sulfinates with amines. One straightforward approach involves the use of an iodine mediator, such as NH₄I or I₂, to facilitate the reaction between the sodium sulfinate and an amine. nih.gov This method is applicable to both primary and secondary amines, including aromatic and aliphatic variants, and proceeds under relatively mild conditions to afford sulfonamides in good to excellent yields. nih.gov The reaction is believed to proceed via the in situ formation of a sulfonyl iodide intermediate. nih.gov

Another strategy is the FeCl₂-catalyzed direct coupling of nitroarenes with sodium sulfinates in the presence of a reducing agent like NaHSO₃. nih.gov This one-pot reduction-sulfonylation process generates N-aryl sulfonamides in high yields and exhibits broad functional group tolerance for both the nitroarene and the sulfinate salt. nih.gov

Table 5: Selected Methods for Sulfonamide Synthesis from Sodium Sulfinates

| Amine Source | Catalyst/Mediator | Conditions | Product |

| Primary/Secondary Amines | NH₄I | 80 °C, Air | N-Substituted Sulfonamides |

| Nitroarenes | FeCl₂ / NaHSO₃ | DMSO | N-Aryl Sulfonamides |

| NH-1,2,3-triazoles | I₂ | - | N²-Sulfonyl triazoles |

Synthesis of Sulfonamides

This compound is a key building block for the synthesis of thiophene-3-sulfonamides. The formation of the crucial N-S bond is typically achieved through the oxidative coupling of the sulfinate with a wide range of primary and secondary amines. nih.gov These reactions transform the sulfinate, where sulfur is in the +4 oxidation state, into a sulfonamide, where sulfur is in the +6 state.

A prominent metal-free method for this transformation involves mediation by molecular iodine. nih.gov This approach is effective for a variety of amines, including aromatic, aliphatic, cyclic, and acyclic variants, proceeding at room temperature to produce sulfonamides in good to excellent yields. nih.gov The reaction generally involves the coupling of the sodium sulfinate with an amine in the presence of a stoichiometric amount of iodine. nih.gov

Table 1: Iodine-Mediated Synthesis of Sulfonamides from Sodium Sulfinates and Amines The following table presents generalized findings for the synthesis of sulfonamides from sodium aryl sulfinates, a class to which this compound belongs.

| Amine Substrate | Sodium Aryl Sulfinate | Oxidant | Solvent | Yield |

| Aniline | Sodium p-toluenesulfinate | I₂ | Dichloromethane | 92% |

| Pyrrolidine | Sodium p-toluenesulfinate | I₂ | Dichloromethane | 95% |

| Dibenzylamine | Sodium benzenesulfinate | I₂ | Dichloromethane | 94% |

| Morpholine | Sodium p-toluenesulfinate | I₂ | Dichloromethane | 96% |

Oxidative Amination Protocols

Oxidative amination of sodium sulfinates provides a direct route to sulfonamides and represents a significant area of research. nih.gov An environmentally benign and efficient protocol utilizes electrochemical methods to achieve this transformation. nih.govresearchgate.net This approach avoids the need for chemical oxidants, which can be corrosive or produce unwanted byproducts. nih.gov

In a typical electrochemical setup, the reaction is conducted in a simple undivided cell using graphite (B72142) electrodes. nih.govresearchgate.net Ammonium iodide (NH₄I) is employed in substoichiometric amounts, where it serves the dual role of a redox catalyst and a supporting electrolyte, eliminating the need for additional conducting salts. nih.govsemanticscholar.org The process is compatible with a broad spectrum of substrates, including various aliphatic and aromatic primary and secondary amines, as well as aqueous ammonia. nih.gov The scalability of this electrolytic process underscores its practical utility in synthetic chemistry. nih.gov

Table 2: Electrochemical Oxidative Amination of Sodium Sulfinates with Various Amines This table illustrates the scope of the electrochemical synthesis of sulfonamides from sodium aryl sulfinates and different amine partners.

| Amine Partner | Sodium Aryl Sulfinate | Catalyst/Electrolyte | Conditions | Yield |

| Morpholine | Sodium p-toluenesulfinate | NH₄I | Constant Current, Graphite Electrodes | 92% |

| Pyrrolidine | Sodium p-toluenesulfinate | NH₄I | Constant Current, Graphite Electrodes | 87% |

| Di-n-butylamine | Sodium p-toluenesulfinate | NH₄I | Constant Current, Graphite Electrodes | 85% |

| Aniline | Sodium p-toluenesulfinate | NH₄I | Constant Current, Graphite Electrodes | 76% |

| Aqueous Ammonia | Sodium p-toluenesulfinate | NH₄I | Constant Current, Graphite Electrodes | 68% |

Thiophene Sulfinates as Sulfinylating Reagents

While sodium sulfinates are widely used as precursors for sulfonylation (transfer of the R-SO₂ group), they can also function as sulfinylating reagents, transferring the sulfinyl moiety (R-S(=O)-). rsc.org This reactivity is crucial for the synthesis of sulfinate esters and sulfinamides.

The synthesis of sulfinate esters from the corresponding sulfinic acid (the protonated form of the sulfinate salt) can be achieved by reaction with alcohols. This condensation can be facilitated by catalysts such as lanthanide(III) triflates. organic-chemistry.org Another effective method involves the activation of the sulfinic acid with 1,1′-carbonyldiimidazole (CDI). organic-chemistry.org This reaction forms a highly reactive sulfinylimidazole intermediate, which readily reacts with a range of primary, secondary, and tertiary alcohols to yield the corresponding sulfinate esters in very good yields. organic-chemistry.org This pathway allows for the construction of a new S-O bond, showcasing the role of the sulfinate as a sulfinylating agent.

Table 3: Synthesis of Sulfinate Esters from p-Toluenesulfinic Acid and Alcohols via CDI Activation The data below demonstrates a general method for sulfinylation applicable to thiophene-3-sulfinic acid.

| Alcohol | Activating Agent | Product | Yield |

| Benzyl alcohol | CDI | Benzyl p-toluenesulfinate | 95% |

| 2-Phenylethanol | CDI | 2-Phenylethyl p-toluenesulfinate | 96% |

| Cyclohexanol | CDI | Cyclohexyl p-toluenesulfinate | 92% |

| tert-Butanol | CDI | tert-Butyl p-toluenesulfinate | 87% |

Applications of Thiophene Sulfinates in Advanced Organic Synthesis

Building Blocks for Complex Heterocyclic Architectures

Thiophene (B33073) sulfinates serve as key starting materials for the assembly of fused heterocyclic scaffolds, which are prevalent in pharmaceuticals and materials science. Their ability to act as a source of sulfonyl or sulfenyl groups under specific reaction conditions makes them invaluable for creating diverse molecular frameworks.

While direct synthesis of benzothiophenes using sodium thiophene-3-sulfinate is not prominently detailed, the utility of sodium sulfinates in creating related sulfur-containing heterocycles is well-established. For instance, sodium sulfinates are employed in the synthesis of 3-sulfenylchromones, which are structurally related to thioflavones. beilstein-journals.orgbeilstein-journals.org In a method catalyzed by tetrabutylammonium (B224687) iodide (TBAI), sodium sulfinates react with enaminones, which act as chromone (B188151) precursors, to generate a variety of 3-sulfenylchromones. beilstein-journals.orgbeilstein-journals.org This transformation highlights the capacity of sulfinates to participate in C(sp²)–H radical sulfenylation, a key strategy for building these important heterocyclic skeletons. beilstein-journals.org Mechanistic studies suggest that the reaction proceeds through the formation of thiosulfonate intermediates. beilstein-journals.orgbeilstein-journals.org

A one-pot synthesis has been developed where 2-hydroxyacetophenone (B1195853) is first converted to an enaminone intermediate, which then reacts directly with the sodium sulfinate in the presence of TBAI and sulfuric acid to yield the final 3-sulfenylchromone product in good yield. beilstein-journals.orgbeilstein-journals.org

Table 1: One-Pot Synthesis of 3-Sulfenylchromone Derivative This table is based on a representative one-pot synthesis method described in the literature. beilstein-journals.orgbeilstein-journals.org

| Starting Material | Reagents | Product | Yield |

| 2-Hydroxyacetophenone | 1. N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA)2. Sodium p-toluenesulfinate, TBAI, H₂SO₄ | 2-phenyl-3-(p-tolylthio)-4H-chromen-4-one | 82% |

A significant application of thiophene sulfinates is in the facile, palladium-catalyzed synthesis of thiaphenanthridinones, which are sulfur analogues of phenanthridinones. acs.orgresearchgate.net This method involves a one-step process where sulfinate esters, derived from the corresponding sulfinates, react with 2-borylanilines. acs.orgresearchgate.net The reaction proceeds through a bromide-selective cross-coupling followed by an intramolecular cyclization. acs.orgresearchgate.net

The process has proven effective for creating a variety of thiaphenanthridinone structures, including thiophene-fused analogues. acs.org For example, reacting a bromo-substituted aromatic sulfinate ester with an o-borylaniline in the presence of a palladium catalyst and a suitable ligand, such as an N-heterocyclic-carbene (NHC) or an electron-rich bulky phosphine (B1218219), leads to the desired thiaphenanthridinone in high yield. acs.org Further chemical transformations of the resulting thiaphenanthridinone scaffold, such as N-alkylation or S-oxidation, allow for the creation of a diverse library of derivatives with potential applications in drug discovery. acs.org

Reagents in Catalytic Synthetic Methodologies

The sulfinate group is an exceptionally versatile functional handle in modern catalysis, acting as a precursor for sulfonyl radicals, sulfonyl anions, or participating in desulfinative coupling reactions. This reactivity is harnessed in both palladium- and nickel-catalyzed systems to forge new carbon-sulfur and carbon-carbon bonds.

Sodium sulfinates are effective coupling partners in palladium-catalyzed desulfinative C-H arylation reactions. nih.gov This methodology allows for the direct formation of carbon-aryl bonds by coupling azoles with sodium sulfinates using an oxidant like copper(II) acetate. nih.gov A range of aryl-substituted azoles can be synthesized in moderate to good yields through this oxidative process. nih.gov

Table 2: Key Features of Palladium-Catalyzed Reactions Involving Sulfinates

| Reaction Type | Role of Sulfinate | Key Catalyst/Reagents | Typical Products |

| Desulfinative C-H Arylation nih.gov | Arylating Agent | Pd(OAc)₂, Cu(OAc)₂ | Aryl-substituted azoles |

| Thiaphenanthridinone Synthesis acs.orgresearchgate.net | Cyclization Precursor | Pd(dba)₂, Bulky phosphine ligand | Thiaphenanthridinones |

| Desulfinative Cross-Coupling acs.org | Coupling Partner | Pd(OAc)₂, PCy₃ | Diaryl compounds |

A powerful, modern approach for constructing aryl sulfones involves the use of nickel/photoredox dual catalysis, which couples aryl sulfinate salts with aryl halides. rsc.orgsemanticscholar.org This method operates at room temperature under base-free conditions, making it exceptionally mild and tolerant of a wide array of functional groups. rsc.orgsemanticscholar.org The reaction is typically initiated by a photocatalyst, such as an iridium or ruthenium complex, that becomes excited upon irradiation with visible light. nih.govnih.gov

This dual catalytic system enables the cross-coupling of various aryl and heteroaryl halides with sodium sulfinates to forge C–S bonds efficiently. rsc.orgsemanticscholar.orgnih.gov The mildness of the reaction conditions makes it suitable for late-stage functionalization in the synthesis of complex, drug-like molecules. rsc.orgsemanticscholar.org More sustainable approaches are also being developed that replace expensive iridium or ruthenium photocatalysts with organic dyes or organoboron complexes. nih.gov This methodology represents a significant advance over traditional sulfone synthesis, which often requires harsh conditions and high temperatures. nih.gov

Precursors for Functional Organic Materials

Thiophene-based compounds are of significant interest in materials science, particularly for applications in organic electronics. The inherent electronic properties of the thiophene ring, combined with the ability to introduce diverse functional groups, allows for the tuning of material characteristics. Thiophene sulfinates can serve as precursors to these advanced materials.

Specifically, thiophene derivatives are being explored as high-performance electrode materials for sodium-ion batteries (SIBs). rsc.orgresearchgate.net Organic electrode materials offer high theoretical capacity, tunable redox potentials, and structural flexibility. rsc.orgresearchgate.net Compounds such as sodium thieno[3,2-b]thiophene-2,5-dicarboxylate and sodium 2,5-thiophene dicarboxylate have been designed and synthesized for this purpose. rsc.orgresearchgate.net These materials have demonstrated remarkable electrochemical performance, including large reversible capacities and excellent cycling stability. rsc.orgresearchgate.net The sulfinate group's ability to coordinate with transition metals also positions this compound as a potential ligand in the development of novel catalytic systems for material synthesis. vulcanchem.com

Enabling Development of Organosulfur Building Blocks

This compound is a key precursor in the synthesis of a wide array of organosulfur compounds. The sulfinate group can be readily transformed into other sulfur-containing functionalities, making it an invaluable tool for chemists. Sodium sulfinates, in general, are recognized as versatile reagents for creating S-S, N-S, and C-S bonds. rsc.orgnih.gov This flexibility allows for the generation of diverse molecular scaffolds from a single starting material.

The reactivity of sodium sulfinates allows them to act as sulfonylating, sulfenylating, or sulfinylating agents depending on the specific reaction conditions. rsc.orgscispace.com This multifaceted nature is central to its application in creating new building blocks. For instance, this compound can be used to synthesize:

Sulfones: By forming a new carbon-sulfur bond, the sulfinate can be converted into a sulfone (R-SO₂-R'), a functional group prevalent in pharmaceuticals and polymers. nih.gov

Sulfonamides: Reaction with amines leads to the formation of sulfonamides (R-SO₂-NR₂), a critical structural motif in many biologically active molecules. nih.gov

Thiosulfonates: Coupling reactions with thiols or disulfides can yield thiosulfonates (R-SO₂-SR'), which are useful intermediates in their own right. rsc.org

This transformative potential is summarized in the table below, highlighting the conversion of the thiophene sulfinate core into other key organosulfur compounds.

| Starting Material | Reagent Class | Resulting Functional Group | Example Compound Class |

| This compound | Alkyl/Aryl Halide | Sulfone (-SO₂-) | Aryl-thienyl sulfones |

| This compound | Amine | Sulfonamide (-SO₂N-) | Thiophene-3-sulfonamides |

| This compound | Thiol/Disulfide | Thiosulfonate (-SO₂S-) | S-Aryl thiophene-3-thiosulfonates |

Furthermore, the sulfinate can be a precursor to thiophene-3-sulfonyl chloride . This highly reactive intermediate is synthesized through chlorination of the corresponding sulfinate or sulfonic acid. Thiophene-3-sulfonyl chloride is a valuable reagent for introducing the thienylsulfonyl group into various molecules. prepchem.comchemscene.com

Integration into Conjugated Polymer Systems

Thiophene-based conjugated polymers are a cornerstone of modern organic electronics, finding applications in transistors, solar cells, and light-emitting diodes due to their excellent optical and conductive properties. researchgate.netnih.gov The synthesis of these materials often relies on organometallic polycondensation strategies to create well-defined, high-performance polymers. nih.govrsc.org

This compound provides a modern and efficient entry point into these polymer systems. The key to its utility lies in its application in palladium-catalyzed cross-coupling reactions, which are fundamental to the formation of the polymer backbone. Specifically, the sulfinate group can act as a nucleophilic coupling partner in a process known as desulfinylative cross-coupling. rsc.org This reaction allows the thiophene unit to be incorporated into a growing polymer chain, effectively acting as a monomer.

This approach is analogous to more traditional methods like the Suzuki-Miyaura cross-coupling, which typically uses organoboron compounds. researchgate.net By using a thiophene sulfinate, chemists can circumvent the need to prepare the corresponding boronic acids or esters, offering a more direct and potentially greener synthetic route. rsc.orgrsc.org The integration process can be envisioned as the repetitive coupling of a thiophene sulfinate monomer with a dihaloaromatic comonomer, or vice-versa, to build the π-conjugated backbone essential for the electronic properties of the final material. researchgate.net

The table below outlines the role of thiophene derivatives in the synthesis of conjugated polymers.

| Polymerization Technique | Role of Thiophene Derivative | Key Advantage of Using Sulfinate |

| Suzuki-Miyaura Polycondensation | Monomer (as boronic acid/ester) | Sulfinate provides an alternative coupling handle, avoiding boronic acid synthesis. |

| Stille Polycondensation | Monomer (as organotin compound) | Offers a less toxic alternative to organotin reagents. |

| Direct Arylation Polycondensation (DArP) | Monomer (with C-H bond activation) | Desulfinylative coupling provides a pre-functionalized site for controlled polymerization. rsc.org |

The use of sulfinates as monomers enables precise control over the polymer's structure and properties, which is critical for optimizing performance in electronic devices. nih.gov

Facilitation of Diverse Chemical Functionalization

The true synthetic power of this compound lies in its ability to facilitate a wide range of chemical functionalizations on the thiophene ring. The sulfinate group is not merely a precursor to other sulfur groups; it is an active participant in powerful carbon-carbon bond-forming reactions.

The most significant of these is the palladium-catalyzed desulfinylative cross-coupling reaction . rsc.org This methodology allows the thiophene sulfinate to function as a nucleophilic partner, coupling with various organic halides (particularly aryl bromides) to form biaryl structures. This reaction is highly efficient and can be performed in environmentally benign aqueous media without the need for bases or other additives. rsc.org

This reactivity places thiophene sulfinates in the esteemed category of coupling partners for the Suzuki-Miyaura reaction, one of the most versatile and widely used C-C bond-forming reactions in modern organic synthesis. researchgate.netdoaj.org The ability to form new aryl-thiophene linkages is crucial for the construction of complex molecules for pharmaceuticals and materials science. researchgate.net

The versatility of this functionalization is demonstrated by the range of coupling partners that can be employed, leading to a diverse library of substituted thiophenes.

| Reaction Type | Coupling Partner | Catalyst System | Resulting Structure |

| Desulfinylative Cross-Coupling | Aryl Bromide | Palladium Catalyst | 3-Arylthiophene |

| Suzuki-Miyaura Type Coupling | Aryl Halide/Triflate | Palladium Catalyst | 3-Arylthiophene |

| Suzuki-Miyaura Type Coupling | Vinyl Halide | Palladium Catalyst | 3-Vinylthiophene |

This direct functionalization method is a powerful tool for molecular design, allowing for the strategic installation of various substituents onto the thiophene core to tune its electronic and physical properties. The development of such efficient and selective coupling reactions underscores the value of this compound as a versatile platform for chemical innovation. researchgate.netrsc.org

Computational and Theoretical Studies on Thiophene Sulfinates

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic structure and properties of thiophene (B33073) sulfinates. These methods range from the widely used Density Functional Theory (DFT) to more computationally intensive high-level ab initio techniques.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying organosulfur compounds. nih.govresearchgate.netnih.gov DFT calculations are frequently employed to investigate the electronic and structural properties of molecules. nih.gov For thiophene derivatives, DFT has been used to determine optimized geometries, vibrational frequencies, and electronic properties. nih.gov In the context of sulfinates, DFT is applied to explore reaction mechanisms, such as the oxidative addition of aryl bromides in cross-coupling reactions, and to understand the stability of intermediates. nih.govacs.org DFT calculations can also elucidate the role of solvent and other additives in these reactions. nih.gov For instance, studies on related aryl sulfinates have used DFT to map out the potential energy surfaces of reactions, identifying transition states and reaction intermediates. nih.govacs.org

For more precise energy calculations and to benchmark DFT results, high-level ab initio methods are utilized. While computationally demanding, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a higher level of accuracy for electronic structure calculations. rsc.org For sulfur-containing heterocycles, ab initio studies have been conducted to accurately determine their structures, vibrational spectra, and energetics. acs.org These methods are particularly valuable for studying systems where electron correlation effects are significant. In the case of thiophene sulfinates, high-level ab initio calculations could provide definitive insights into their conformational preferences and the barriers to internal rotation.

The three-dimensional structure of a molecule is fundamental to its reactivity. Geometry optimization using computational methods seeks to find the lowest energy arrangement of atoms in a molecule. For thiophene sulfinate derivatives, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. Conformational analysis, which explores the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds, is also crucial. cwu.edu Studies on substituted thiophenes have employed computational techniques to investigate stable conformers and the energy barriers between them. cwu.edunih.gov For a thiophene sulfinate, key conformational questions would include the orientation of the sulfinate group relative to the thiophene ring.

Below is an illustrative table of optimized geometric parameters for a generic thiophene sulfinate, as would be obtained from DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-S (ring) | 1.72 Å |

| Bond Length | C-C (ring) | 1.38 - 1.42 Å |

| Bond Length | C-S (sulfinate) | 1.80 Å |

| Bond Length | S-O (sulfinate) | 1.50 Å |

| Bond Angle | C-S-C (ring) | 92.2° |

| Dihedral Angle | C-C-S-O | Variable (defines conformation) |

Note: These are representative values and would vary for specific derivatives.

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept used to predict the reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). youtube.com For thiophene derivatives, DFT calculations have been used to determine the energies and spatial distributions of the HOMO and LUMO. nih.govresearchgate.netresearchgate.net These calculations help in understanding how substituents on the thiophene ring can modulate its electronic properties and reactivity. bioengineer.org

Other reactivity descriptors that can be calculated include:

Electron Affinity: The energy released when an electron is added to a neutral molecule.

Ionization Potential: The energy required to remove an electron from a neutral molecule.

Electrophilicity Index: A measure of the electrophilic character of a species.

The following table provides a hypothetical example of calculated electronic properties for a thiophene sulfinate.

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Ionization Potential | 7.0 |

| Electron Affinity | 0.8 |

Molecular Dynamics and Reaction Pathway Exploration

While quantum chemical calculations typically focus on static structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time.

Computational chemistry is a powerful tool for mapping out the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction mechanism can be constructed. nih.gov For reactions involving sulfinates, such as their use in cross-coupling reactions, computational studies have been instrumental in distinguishing between different possible mechanisms. acs.orgresearchgate.net These calculations can identify the rate-determining step of a reaction and explain the observed product distribution. For instance, in the reaction of a thiophene sulfinate, a key mechanistic question would be whether the reaction proceeds through a radical or an ionic pathway. DFT calculations can help to determine the relative energies of the intermediates and transition states for each pathway. nih.gov

Energetic Profiling of Chemical Transformations

Computational methods, particularly density functional theory (DFT), have been instrumental in mapping the energetic profiles of chemical transformations involving sulfinates. These studies help elucidate reaction mechanisms and predict the feasibility of various pathways. One key transformation of sulfinates is their participation in reactions via one-electron or two-electron pathways. For instance, the interaction of sulfinates with certain pyridinium (B92312) salts can be accelerated by visible light, proceeding through a photoactive electron-donor-acceptor (EDA) complex. DFT calculations have detailed the energetic landscape of this process, showing the formation of a sulfonyl radical after a single-electron transfer within the excited EDA complex. This radical can then engage in further reactions, such as addition to alkenes. nih.gov

Another critical area of study is the oxidative metabolism of the thiophene ring itself, a transformation with significant biological implications. Thiophenes can undergo metabolic activation through two primary oxidative pathways: S-oxidation, leading to thiophene S-oxides, and epoxidation of the double bonds. Both pathways can produce reactive, electrophilic intermediates. Computational models have been developed to predict which pathway is more likely for a given thiophene-containing molecule. These models can calculate the probability of a thiophene being bioactivated by either S-oxidation or epoxidation, providing crucial insights into potential toxicity. nih.gov However, the exact pathway can be ambiguous as both S-oxides and epoxides have the same mass, making experimental distinction challenging. nih.gov

The nighttime atmospheric oxidation of thiophene also presents a complex energetic landscape. Studies have shown that oxidation driven by nitrate (B79036) radicals (NO3) leads to the formation of sulfonates as the dominant product class, along with organosulfates and inorganic sulfate. acs.org While the precise mechanism for sulfonate formation is still under investigation, it is hypothesized that a direct attack of the NO3 radical on the sulfur atom of the thiophene ring is a potential pathway. acs.org

The following table summarizes computed energetic data for related thiophene derivatives from DFT studies, which provides a reference for understanding the relative stability and reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.govmdpi.com

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| 5-(phenyl)thiophene-2-sulfonylacetamide | -6.45 | -2.46 | 3.99 |

| 5-(4-chlorophenyl)thiophene-2-sulfonylacetamide | -6.61 | -2.69 | 3.92 |

| 5-(4-methoxyphenyl)thiophene-2-sulfonylacetamide | -6.15 | -2.10 | 4.05 |

| N-(4-methoxybenzoyl)-2-thiophenecarbothioamide | -2.62 | -0.42 | 2.20 |

| N-(4-methylbenzoyl)-2-thiophenecarbothioamide | -2.64 | -0.41 | 2.23 |

Data is illustrative and sourced from computational studies on various thiophene derivatives. nih.govmdpi.com

Computational Insights into Structure-Reactivity Relationships

Computational studies provide powerful insights into the relationship between the molecular structure of thiophene sulfinates and their chemical reactivity. By analyzing electronic properties, researchers can predict how structural modifications will influence the behavior of the molecule in chemical reactions. mendeley.com

Frontier Molecular Orbital (FMO) analysis is a key tool in these investigations. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the gap between them, are crucial descriptors of a molecule's kinetic stability and reactivity. nih.gov For thiophene derivatives, DFT studies have shown that the isodensities of these orbitals are often concentrated on the thiophene and adjacent aromatic rings. The magnitude of the HOMO-LUMO energy gap can be correlated with the molecule's stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov For example, in a study of 5-aryl thiophenes with sulphonylacetamide moieties, the HOMO-LUMO gap varied depending on the substituent on the aryl ring, with an electron-donating group leading to a larger gap compared to an electron-withdrawing group. nih.gov

In the context of cross-coupling reactions, the structure of the sulfinate plays a critical role. Mechanistic studies on palladium-catalyzed desulfinative coupling reactions reveal that the coordination of the sulfinate to the metal center is a key step. For instance, with pyridine-2-sulfinates, the formation of stable five-membered-ring palladacycles was observed, which influences the subsequent reaction steps, such as the extrusion of SO2. acs.org The electronic properties of the aryl sulfinate, whether it is electron-rich or electron-deficient, also affect the reaction efficiency in coupling reactions. researchgate.net

The following table presents key molecular descriptors calculated for a series of thiophene-2-carboxamide derivatives, illustrating structure-property relationships.

| Derivative Substituent | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 3-hydroxy | 2.58 | -6.12 | -1.80 | 4.32 |

| 3-methyl | 2.89 | -5.88 | -1.55 | 4.33 |

| 3-amino | 3.45 | -5.55 | -1.44 | 4.11 |

Data sourced from a DFT study on thiophene-2-carboxamide derivatives. nih.gov These values show how different functional groups at the 3-position of the thiophene ring alter the electronic properties of the molecule.

Future Directions and Emerging Trends in Thiophene Sulfinate Research

Development of Greener and More Sustainable Synthetic Protocols

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For thiophene (B33073) sulfinates, research is shifting away from traditional methods that often require harsh conditions or toxic reagents. acs.org Key trends include:

Photocatalysis: Visible-light-mediated synthesis is emerging as a powerful, green alternative. For instance, a dual catalytic system using an organoboron photocatalyst with nickel has been developed for the cross-coupling of aryl bromides with sodium sulfinates. mdpi.com This approach avoids the use of expensive and toxic heavy metals like iridium or ruthenium and proceeds under mild white light irradiation. mdpi.com

Eco-Friendly Reagents and Solvents: The use of sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) and the inexpensive industrial material thiourea dioxide, is becoming more common to avoid handling toxic SO2 gas. rsc.orgrsc.org Furthermore, reactions are being designed to use air as a green oxidant and environmentally friendly solvents like water. rsc.orgmdpi.com

Energy Efficiency: Microwave-assisted synthesis offers a route to diaryl sulfones from diaryliodonium salts and arenesulfinates in short reaction times, enhancing energy efficiency. organic-chemistry.org

| Parameter | Traditional Methods | Emerging Greener Methods |

|---|---|---|

| Catalysts | Palladium, Copper, Iridium, Ruthenium mdpi.com | Organoboron Photocatalysts, Nickel, Iron mdpi.comrsc.org |

| Oxidants/Reagents | Harsh acids, stoichiometric metal oxidants acs.orgmdpi.com | Air, SO2 surrogates (e.g., Thiourea dioxide) rsc.org |

| Solvents | Organic solvents (e.g., DMSO, NMP) mdpi.com | Water, Polyethylene glycol (PEG-400) mdpi.comorganic-chemistry.org |

| Energy Source | High-temperature heating mdpi.com | Visible light, Microwave irradiation mdpi.comorganic-chemistry.org |

Exploration of Novel Reactivity Modes and Catalytic Systems

Sodium thiophene-3-sulfinate and its analogues are remarkably versatile building blocks. rsc.orgnih.gov Future research is focused on unlocking new reactivity patterns beyond their traditional role as sulfonylating agents.

Multifaceted Reactivity: Depending on the reaction conditions, sulfinates can act as sulfonylating (RSO₂⁻), sulfenylating (RS⁻), or sulfinylating (RSO⁻) reagents. nih.govrsc.org This versatility allows for the synthesis of a wide array of organosulfur compounds, including thiosulfonates, sulfonamides, sulfides, and sulfones. rsc.orgnih.gov

Novel Catalytic Systems: Researchers are exploring a variety of catalysts to control the reactivity of thiophene sulfinates. Copper- and iron-catalyzed systems have been effective for S-S and N-S bond formation. rsc.orgnih.gov A notable advancement is the use of a nickel/organoboron dual catalyst system under visible light for the synthesis of sulfones, highlighting a sustainable approach to C-S bond formation. mdpi.com

Electrochemical Methods: Electrochemistry offers a reagent-free method for activation. Electrochemical oxidative amination of sodium sulfinates using NaI as a supporting electrolyte in water provides an efficient route to sulfonamides. rsc.org

Integration with Flow Chemistry and Automated Synthesis Technologies

While specific examples involving this compound are still emerging, the integration of flow chemistry and automated synthesis represents a significant future direction for sulfinate chemistry in general. Continuous flow processes offer advantages such as improved safety, scalability, and reaction control. Automating these processes can accelerate the discovery of new thiophene-based compounds by enabling high-throughput screening of reaction conditions and substrates. This technological shift is expected to facilitate the rapid and efficient production of thiophene sulfinate derivatives for various applications.

Advanced Computational Design of Thiophene Sulfinate Analogues and Reaction Pathways

Computational chemistry is becoming an indispensable tool for accelerating research. Density Functional Theory (DFT) calculations are being employed to elucidate the reaction mechanisms of thiophene compounds. researchgate.net This approach can be used to:

Predict the reactivity of novel thiophene sulfinate analogues.

Model reaction pathways to optimize conditions and predict outcomes.

Design new catalysts with enhanced activity and selectivity.

Understand the electronic properties of thiophene-containing materials derived from sulfinate precursors.

By providing detailed mechanistic insights, computational studies can guide experimental work, reducing the time and resources required to develop new synthetic methods and materials. researchgate.net

Unexplored Applications in Organic Synthesis and Materials Science

The unique electronic properties of the thiophene ring make it a valuable component in functional organic materials. nih.govresearchgate.net While thiophene derivatives are already used in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells, the potential of this compound as a precursor in this field is not fully realized. researchgate.net Future applications may include:

Organic Electronics: The sulfonyl group, readily installed via the sulfinate, can modulate the electronic properties of thiophene-based polymers and small molecules, leading to new semiconductors and conductive materials.

Medicinal Chemistry: The thiophene nucleus is a privileged scaffold in drug discovery. nih.gov The sulfinate handle allows for the straightforward introduction of sulfone and sulfonamide groups, which are common pharmacophores, enabling the synthesis of novel therapeutic agents. nih.govresearchgate.net

Agrochemicals: Sulfone-containing compounds are also important in agrochemicals, representing another avenue for the application of thiophene sulfinate derivatives. mdpi.com

Advanced Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step, are highly valued for their efficiency and ability to rapidly generate molecular complexity. nih.gov Sodium sulfinates have been identified as excellent partners in MCRs. rsc.orgrsc.org

Alkene Functionalization: A novel metal-free, three-component sulfonylation of alkenes has been developed using potassium metabisulfite (K₂S₂O₅) as a sulfur dioxide source to access β-substituted arylsulfones. nih.gov

Alkyne Functionalization: An operationally simple, three-component reaction of alkynes, iodine, and sodium sulfinates has been shown to produce highly functionalized iodo- and sulfonyl-containing tetrasubstituted alkenes. researchgate.net

Future work will likely focus on expanding the scope of MCRs involving thiophene sulfinates to create diverse and complex molecular architectures from simple starting materials.

| Reactants | Key Reagent/Catalyst | Product Type | Reference |

|---|---|---|---|

| Alkene, Aryl Diazonium Salt | K₂S₂O₅ (SO₂ source) | β-Substituted Arylsulfone | nih.gov |

| Alkyne, Iodine | Sodium Sulfinate | Tetrasubstituted Vinyl Sulfone | researchgate.net |

Remote and Site-Selective Functionalization Strategies

Achieving regioselectivity in the functionalization of complex molecules is a significant challenge in organic synthesis. The development of methods for remote and site-selective C–H functionalization is a major area of contemporary research. rsc.org

Directing Group Strategies: For complex aromatic systems like quinolines, bifunctional templates and palladium catalysis have been used to achieve C–H functionalization at positions remote from the initial coordination site. nsf.govresearchgate.net These strategies could be adapted for complex thiophene-containing substrates.

C–H Sulfination: A two-step C–H sulfination sequence has been reported where site-selectively formed aryl thianthrenium salts undergo palladium-catalyzed coupling with sodium hydroxymethanesulfinate (Rongalite), an inexpensive SO₂²⁻ source. nih.gov This provides access to a sulfinate precursor that can be further functionalized, offering a powerful method for introducing the sulfonyl group at a specific position on an aromatic ring. nih.gov

The application of these advanced strategies to thiophene sulfinates or their precursors will enable the synthesis of precisely functionalized molecules that are inaccessible through classical methods, opening new avenues in drug discovery and materials science. rsc.orgresearchgate.net

Q & A

Q. What are the standard protocols for synthesizing Sodium thiophene-3-sulfinate in laboratory settings?

Synthesis typically involves sulfonation of thiophene derivatives followed by neutralization with sodium hydroxide. Key steps include:

- Sulfonation : React thiophene-3-sulfonic acid with a sodium source (e.g., NaOH) under controlled pH (8–10) and temperature (25–40°C) to avoid side reactions.

- Purification : Use recrystallization from ethanol/water mixtures to isolate the product. Monitor purity via thin-layer chromatography (TLC) with UV detection .

- Safety : Follow OSHA guidelines for handling flammable liquids (Category 2) and acute toxins (Category 3), including fume hood use and PPE (gloves, lab coat) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : Use H and C NMR to confirm the sulfinate group’s position on the thiophene ring. DMSO-d6 is a suitable solvent due to the compound’s polarity .

- FTIR : Identify characteristic S=O stretching vibrations (1040–1120 cm) and thiophene ring C-S bonds (650–750 cm) .

- Elemental Analysis : Validate sodium content via inductively coupled plasma optical emission spectroscopy (ICP-OES) with ≤2% error margin .

Q. What safety precautions are critical when handling this compound?

- Exposure Control : Use chemical-resistant gloves (nitrile) and safety goggles. Avoid inhalation by working in a fume hood with ≥100 fpm airflow .

- Spill Management : Absorb spills with inert materials (silica gel, sand) and dispose as hazardous waste. Contaminated clothing must be removed immediately .

- First Aid : For skin contact, wash with soap and water for 15 minutes. For eye exposure, irrigate with saline for 20 minutes and seek medical evaluation .

Q. How does solvent selection impact the solubility and reactivity of this compound?

- Polar Solvents : High solubility in water, DMSO, and methanol due to ionic sulfinate groups. Reactivity in aqueous solutions may lead to hydrolysis; use anhydrous conditions for prolonged stability .

- Nonpolar Solvents : Limited solubility in hexane or toluene, making them unsuitable for reactions requiring homogeneous mixtures. Pre-dissolve in polar solvents before mixing .

Q. What analytical methods are recommended for quantifying this compound in reaction mixtures?

- HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: 70% acetonitrile/30% 0.1M ammonium acetate (pH 5.0). Retention time: ~6.2 minutes .

- Titration : Employ iodometric titration to quantify sulfinate groups, with starch as an indicator. Precision: ±0.5% .

Advanced Research Questions

Q. How should researchers design experiments to investigate the thermal decomposition kinetics of this compound?

- Experimental Setup : Use thermogravimetric analysis (TGA) under nitrogen/oxygen atmospheres (10°C/min heating rate). Monitor mass loss between 150–300°C.

- Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy (). Compare isoconversional plots for multi-step degradation mechanisms .

- Data Validation : Replicate experiments ≥3 times to assess reproducibility. Use ANOVA to identify significant deviations (p < 0.05) .

Q. What mechanistic pathways explain this compound’s reactivity in cross-coupling reactions?

- Proposed Mechanism : The sulfinate group acts as a nucleophile, attacking electrophilic aryl halides via a single-electron transfer (SET) pathway. Key intermediates include thiyl radicals, detected via ESR spectroscopy .

- Contradictions : Some studies report competing S-O bond cleavage under acidic conditions. Verify pathways by isolating intermediates using quench experiments (e.g., adding TEMPO to trap radicals) .

Q. How can researchers assess the stability of this compound in aqueous solutions at varying pH levels?

- Protocol : Prepare buffered solutions (pH 2–12) and incubate samples at 25°C/40°C. Monitor degradation via HPLC every 24 hours.

- Findings : Degradation accelerates below pH 4 (sulfinic acid formation) and above pH 10 (oxidation to sulfonate). Shelf life is maximized at pH 7–8 (t > 30 days) .

- Statistical Analysis : Use Arrhenius plots to extrapolate stability data to long-term storage conditions .

Q. What strategies resolve discrepancies in spectroscopic data for this compound derivatives?

- Case Study : If H NMR shows unexpected peaks, perform 2D NMR (COSY, HSQC) to assign signals. Compare with computational predictions (DFT calculations at B3LYP/6-31G* level) .